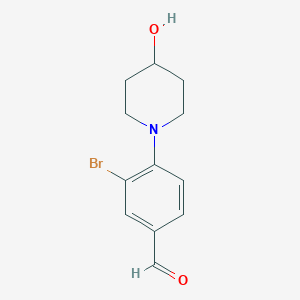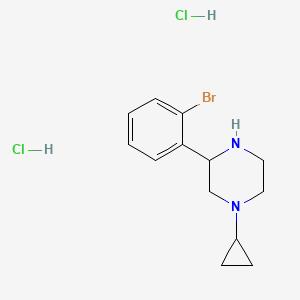
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde
Vue d'ensemble
Description
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H14BrNO2 . It has a molecular weight of 284.15 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde consists of a benzene ring substituted with a bromine atom, a hydroxypiperidinyl group, and an aldehyde group .Physical And Chemical Properties Analysis
The predicted melting point of 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde is 440.7±45.0 °C and its predicted density is 1.523±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde, while not directly mentioned, is part of a broader class of compounds involved in the synthesis and characterization of organic molecules with potential biological activities. For instance, a study focused on the synthesis and characterization of dihydropyrimidine derivatives, which involved compounds with structural similarities to 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde. These synthesized compounds were evaluated for their antimicrobial activities, demonstrating the chemical's role in producing potentially therapeutic agents (Sherekar, Kakade, & Padole, 2021).
Chemical Synthesis Improvement
Another research domain for this chemical is the improvement of synthetic processes for related compounds. A study described the optimization of synthetic pathways for benzaldehyde derivatives, potentially including methods applicable to 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde. This research underscores the importance of developing more efficient, cost-effective synthetic routes for complex organic molecules (Feng, 2002).
Antagonist Benzamide Derivatives
In the realm of medicinal chemistry, derivatives of 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde are used in the synthesis of non-peptide small molecular antagonists. These compounds, including benzamide derivatives, have been characterized for their structure and tested for biological activity, highlighting the chemical's contribution to developing new therapeutic agents (Bi, 2015).
Photolabile Protecting Groups
The compound has also been explored in the context of photolabile protecting groups for aldehydes and ketones. A study demonstrated the use of a bromo-substituted compound as a photoremovable protecting group, showcasing an innovative application in synthetic chemistry where controlled release of protected functional groups is required (Lu, Fedoryak, Moister, & Dore, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-7-9(8-15)1-2-12(11)14-5-3-10(16)4-6-14/h1-2,7-8,10,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKBFCRCJMWPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(8-azabicyclo[3.2.1]octan-3-yl)thiazol-2-amine dihydrochloride](/img/structure/B1472815.png)
![(9H-fluoren-9-yl)methyl (8-azabicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B1472816.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1472817.png)


![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)


![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)

![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472834.png)

![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)